molecular formula C14H17N3O2S B2734180 8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2185860-74-4

8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Katalognummer: B2734180
CAS-Nummer: 2185860-74-4
Molekulargewicht: 291.37
InChI-Schlüssel: NRSPJHJRIBXXON-QMTHXVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also known as PF-06873600, is a cyclin-dependent kinase (CDK) inhibitor with potent activity against CDK2, CDK4, and CDK6. Its stereospecific (1R,2R)-2-hydroxy-2-methylcyclopentyl substituent at the N8 position and methylthio group at C2 contribute to its selectivity and binding affinity. Structural studies reveal its interaction with the ATP-binding pocket of CDK2/cyclin E, validated by X-ray crystallography (PDB ID: 7L4F) . The compound is synthesized via multi-step protocols involving bromination of the pyrido[2,3-d]pyrimidin-7(8H)-one core followed by stereoselective alkylation at N8 .

Eigenschaften

IUPAC Name

8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-14(19)7-3-4-10(14)17-11(18)6-5-9-8-15-13(20-2)16-12(9)17/h5-6,8,10,19H,3-4,7H2,1-2H3/t10-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSPJHJRIBXXON-QMTHXVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C(=O)C=CC3=CN=C(N=C32)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C(=O)C=CC3=CN=C(N=C32)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , also known as PF-06873600, has garnered significant attention in the field of medicinal chemistry due to its promising biological activity as a cyclin-dependent kinase (CDK) inhibitor. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The molecular formula of PF-06873600 is C14H17N3O2SC_{14}H_{17}N_{3}O_{2}S with a molecular weight of 291.37 g/mol. The compound features a unique pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which is critical for its biological activity.

PropertyValue
CAS Number2185860-74-4
Molecular FormulaC₁₄H₁₇N₃O₂S
Molecular Weight291.37 g/mol
Storage Conditions2-8°C

PF-06873600 functions primarily as an inhibitor of CDK2, CDK4, and CDK6. These kinases are pivotal in regulating the cell cycle and their dysregulation is often implicated in cancer progression. The compound's selectivity for CDK2 over CDK1 enhances its therapeutic potential by minimizing off-target effects.

Inhibition Potency

Research indicates that PF-06873600 exhibits a potent inhibitory effect on CDK2 with a Ki value of approximately 200 nM, while demonstrating significantly lower potency against CDK1 (approximately 4 μM), resulting in a selectivity ratio of about 20-fold favoring CDK2 . This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition.

In Vitro Studies

PF-06873600 has shown promising results in various in vitro studies:

  • Cell Line Studies : The compound was tested on KRAS G12-mutated cancer cell lines, where it demonstrated comparable efficacy to established SOS1 inhibitors like BI-3406. It effectively inhibited downstream signaling pathways involving ERK and AKT, which are crucial for cancer cell proliferation .
  • Synergistic Effects : When used in combination with other KRAS inhibitors (G12C or G12D), PF-06873600 exhibited synergistic effects, enhancing cytotoxicity against cancer cells .

In Vivo Studies

In vivo evaluations have further supported the compound's therapeutic potential. Animal models treated with PF-06873600 showed significant tumor growth inhibition compared to control groups. These findings suggest that the compound could be effective in clinical settings for treating KRAS-driven cancers.

Clinical Relevance

A notable study highlighted the use of PF-06873600 in combination therapies for advanced non-small cell lung cancer (NSCLC). Patients receiving this compound alongside traditional therapies exhibited improved outcomes compared to those receiving standard treatment alone .

Safety Profile

Preclinical safety assessments indicate that PF-06873600 has a favorable safety profile, with minimal adverse effects reported at therapeutic doses. This aspect is particularly important for compounds targeting critical pathways like those regulated by CDKs.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research indicates that this compound exhibits potent inhibitory activity against CDK2 and CDK1, which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells.

Case Study:
A study demonstrated that the compound significantly reduced the viability of various cancer cell lines in vitro. The IC50 values for CDK2 were found to be around 200 nM, while for CDK1, it was approximately 4 µM, indicating a preference for CDK2 inhibition .

Neurodegenerative Diseases

The modulation of kinase activity has implications in neurodegenerative diseases where aberrant kinase signaling is involved. The compound's ability to selectively inhibit specific CDKs may provide therapeutic avenues for conditions like Alzheimer's disease.

Research Findings:
Inhibition of CDK5, a kinase implicated in neurodegeneration, was evaluated using this compound. Results showed a potential neuroprotective effect by preventing hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology .

Metabolic Disorders

Given its role in regulating cell proliferation and survival, this compound may also be explored for its effects on metabolic pathways related to obesity and diabetes.

Data Table: Effects on Metabolic Pathways

ConditionEffect ObservedReference
ObesityReduced triglyceride synthesis
Insulin ResistanceImproved insulin sensitivity
HyperlipidemiaDecreased lipid accumulation

Analyse Chemischer Reaktionen

Example Reaction Table:

StepReagents/ConditionsYieldKey Feature
CyclocondensationCrotonic acid, Pd(OAc)₂, NMP, 65°C81%Forms pyrido[2,3-d]pyrimidine core
CyclopentylationBromocyclopentane, TEA, PdCl₂94.8%Stereoselective R,R-configuration
MethylthiolationNaSMe, DMF, 80°C50%Introduces thioether group

Methylthio Group (-SMe)

  • Oxidation : The methylthio group undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) using H₂O₂, mCPBA, or other oxidants. This modification enhances polarity and CDK inhibitory activity .

  • Nucleophilic Displacement : Reacts with amines (e.g., piperidine derivatives) under basic conditions to form sulfonamides, a key strategy in optimizing kinase inhibition .

Hydroxyl Group (-OH)

  • Esterification/Acylation : Reacts with acetic anhydride or acyl chlorides to form esters, improving lipophilicity for pharmacokinetic optimization .

  • Oxidation : Resists oxidation due to steric hindrance from the adjacent methyl group, preserving the cyclopentyl ring’s stereochemistry.

Oxidation of Methylthio Group

Reaction :
2-(Methylthio)H2O2/AcOH2-(Methylsulfonyl)\text{2-(Methylthio)} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{2-(Methylsulfonyl)}
Conditions : 0°C to RT, 12–24 h .
Impact : Sulfone derivatives show 10–100x increased CDK4/6 inhibition compared to thioether precursors .

Nucleophilic Aromatic Substitution

Example :
2-(Methylthio)+R-NH2DIEA, DMF2-(R-Amino)\text{2-(Methylthio)} + \text{R-NH}_2 \xrightarrow{\text{DIEA, DMF}} \text{2-(R-Amino)}
Applications : Used to introduce piperidine sulfonamide groups (e.g., PF-06873600) .

Comparative Reactivity of Structural Analogs

CompoundSubstituentsKey ReactionsBiological Impact
8-Cyclopentyl-2-(methylthio)-SMe, cyclopentylOxidation to sulfoneModerate CDK2 inhibition
8-((1R,2R)-2-Hydroxycyclopentyl)-2-sulfonyl-SO₂Me, -OHStable sulfone, no further oxidationPotent CDK4/6 inhibition (IC₅₀ <10 nM)
6-Difluoromethyl derivative-CF₂H, -SO₂MeHydrolysis-resistantEnhanced metabolic stability

Stability and Degradation

  • Hydrolytic Stability : The pyridopyrimidinone core is stable under physiological pH but degrades in strong acids/bases via ring-opening.

  • Thermal Stability : Decomposes above 250°C, with no isomerization observed below 150°C .

Vergleich Mit ähnlichen Verbindungen

Key Findings

N8 Position: The (1R,2R)-2-hydroxy-2-methylcyclopentyl group in PF-06873600 enhances CDK2/4/6 binding through hydrophobic interactions and hydrogen bonding . Linear alkyl chains (e.g., 4-aminobutyl in Compound 8) shift selectivity to SIK, likely due to altered steric bulk and polarity . Polar substituents like 2-hydroxyethyl (Compound 46) maintain MST3/4 inhibition but reduce CDK affinity .

C2 Position: Methylthio groups (PF-06873600, Compounds 44, 46) improve metabolic stability compared to methylamino (Compound 8) or anilino (PD173955) groups . PD173955’s 3-(methylthio)anilino group enables dual inhibition of Bcr-Abl and Src kinases, demonstrating the versatility of C2 modifications .

C6 Position :

  • Aromatic substituents (e.g., dichlorophenyl, pyridinyl) are critical for kinase binding. PF-06873600’s difluoromethyl group balances lipophilicity and electronic effects for CDK selectivity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing pyrido[2,3-d]pyrimidin-7(8H)-one derivatives with high regioselectivity?

  • Methodology: Utilize multi-step protocols involving condensation of mercapto-4-hydroxy-6-aminopyrimidine with α,β-unsaturated ketones, followed by cyclization. Optimize reaction conditions (e.g., solvent, temperature) to enhance regioselectivity. For example, reports a 95% yield for a related compound via a Pd-catalyzed coupling step under inert atmosphere .
  • Analytical Validation: Confirm regiochemistry using 1H^1H-NMR to monitor substituent-specific shifts (e.g., methylthio groups at δ ~2.6–2.7 ppm) .

Q. How can NMR spectroscopy resolve structural ambiguities in pyrido[2,3-d]pyrimidinone derivatives?

  • Methodology: Assign signals using 1H^1H- and 13C^{13}C-NMR, focusing on aromatic protons (δ 7.2–8.6 ppm) and cyclopentyl substituents (e.g., δ 3.8–4.0 ppm for hydroxy groups). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping peaks. provides reference spectra for analogous methylthio-substituted derivatives .

Q. What in silico approaches are suitable for predicting biological activity of this compound?

  • Methodology: Perform molecular docking against target kinases (e.g., MST3/4) using software like AutoDock Vina. Prioritize compounds with high docking scores (e.g., >-8 kcal/mol) for synthesis, as demonstrated in for antioxidant agents . Validate predictions with enzyme inhibition assays.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence kinase selectivity in pyrido[2,3-d]pyrimidinones?

  • Methodology: Design a library of analogs with systematic substitutions (e.g., lists derivatives with cyclopropyl, ethyl, or isopropyl groups). Use comparative activity mapping (e.g., IC50_{50} values) to correlate substituent size/electron-withdrawing effects with selectivity. For example, bulky groups like cyclopentyl may enhance binding to hydrophobic kinase pockets .
  • Data Analysis: Apply multivariate regression to identify key structural descriptors (e.g., logP, polar surface area) linked to selectivity .

Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?

  • Methodology: Investigate off-target effects using proteome-wide profiling (e.g., KINOMEscan). Adjust assay conditions (e.g., ATP concentration) to mimic cellular environments. highlights structural analogs with differential binding in crystallographic studies, suggesting ATP-binding site flexibility .
  • Contradiction Mitigation: Cross-reference solubility data (e.g., ’s purity criteria) to rule out aggregation artifacts .

Q. What catalytic strategies improve enantiomeric purity in cyclopentyl-substituted derivatives?

  • Methodology: Employ chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) during cyclopentyl group installation. discusses Pd-catalyzed reductive cyclization with formic acid derivatives to control stereochemistry .
  • Validation: Use chiral HPLC or circular dichroism to confirm enantiomeric excess (>95%).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.